molecular formula C9H3F3N2 B1382567 2-(2,3,5-Trifluorophenyl)propanedinitrile CAS No. 1803585-26-3

2-(2,3,5-Trifluorophenyl)propanedinitrile

Cat. No.: B1382567
CAS No.: 1803585-26-3
M. Wt: 196.13 g/mol
InChI Key: VQLDASZDPSMLRZ-UHFFFAOYSA-N
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Description

2-(2,3,5-Trifluorophenyl)propanedinitrile is a fluorinated aromatic compound featuring a propanedinitrile backbone (two nitrile groups attached to a three-carbon chain) and a 2,3,5-trifluorophenyl substituent. This structure confers unique electronic and steric properties due to the electron-withdrawing trifluorophenyl group and the highly reactive dinitrile moiety. Such compounds are often utilized as intermediates in pharmaceutical synthesis, agrochemicals, and materials science, where fluorine substituents enhance metabolic stability, lipophilicity, and binding affinity .

Properties

IUPAC Name

2-(2,3,5-trifluorophenyl)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F3N2/c10-6-1-7(5(3-13)4-14)9(12)8(11)2-6/h1-2,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLDASZDPSMLRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(C#N)C#N)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

2-(2,3,5-Trifluorophenyl)propanedinitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases like sodium hydride (NaH) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,3,5-Trifluorophenyl)propanedinitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals due to its unique chemical properties.

    Medicine: Research into its potential as a precursor for drug development is ongoing, particularly in the field of cancer therapeutics.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,3,5-Trifluorophenyl)propanedinitrile involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design. The nitrile groups can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Comparison with Fluorinated Benzonitriles

Fluorinated benzonitriles, such as 3,5-difluorobenzonitrile (CAS 64248-63-1) and 3-fluoro-5-methylbenzonitrile (CAS 216976-30-6), share the nitrile functional group and fluorinated aromatic ring but lack the propanedinitrile backbone . Key differences include:

  • Steric Hindrance : The 2,3,5-trifluoro substitution pattern introduces greater steric bulk compared to para- or meta-fluorinated benzonitriles, which may influence regioselectivity in synthetic pathways.
Compound Fluorine Substituents Nitrile Groups Key Applications
2-(2,3,5-Trifluorophenyl)propanedinitrile 2,3,5-Trifluoro Dinitrile Pharmaceutical intermediates
3,5-Difluorobenzonitrile 3,5-Difluoro Mononitrile Agrochemical synthesis
3-Fluoro-5-methylbenzonitrile 3-Fluoro + 5-methyl Mononitrile Material science precursors

Comparison with Heterocyclic Nitriles

Compounds like 3-{1-[bis(4-chlorophenyl)methyl]azetidin-3-ylidene}-3-(3,5-difluorophenyl)-2,2-dimethylpropanenitrile () feature nitrile groups embedded in complex heterocyclic frameworks. Differences include:

  • Backbone Complexity : The azetidine and chlorophenyl groups in the heterocyclic nitrile introduce additional steric and electronic challenges, whereas the propanedinitrile in the target compound offers a simpler, linear structure for modular functionalization.
  • Fluorination Pattern : The 3,5-difluorophenyl group in the heterocyclic nitrile vs. the 2,3,5-trifluorophenyl group in the target compound may alter solubility and crystallinity due to differences in symmetry and dipole moments .

Comparison with Propanedinitrile Derivatives

Propanedinitriles with non-fluorinated aryl groups, such as 3-cyclopropyl-3-oxopropanedinitrile (), highlight the role of fluorine substitution:

  • Reactivity: The trifluorophenyl group stabilizes negative charge density at the nitrile groups, enhancing their participation in Knoevenagel condensations or Michael additions compared to cyclopropane-substituted analogs.
  • Thermal Stability: Fluorinated aryl groups generally improve thermal stability, making the target compound more suitable for high-temperature reactions than non-fluorinated derivatives .

Analytical Profiling

  • Spectroscopy : The trifluorophenyl group produces distinct $^{19}\text{F}$ NMR shifts (e.g., -63 to -67 ppm for meta-fluorine) compared to difluorophenyl analogs (-55 to -60 ppm).
  • Chromatography : Reverse-phase HPLC may show longer retention times for the target compound due to increased lipophilicity from trifluoromethyl effects .

Biological Activity

2-(2,3,5-Trifluorophenyl)propanedinitrile (CAS No. 1803585-26-3) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₅F₃N₂
  • Molecular Weight : 202.14 g/mol
  • IUPAC Name : this compound

This compound features a trifluoromethyl-substituted aromatic ring and two nitrile groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of trifluorophenyl compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the trifluoromethyl group is thought to enhance lipophilicity and membrane permeability, facilitating better interaction with microbial targets.

Anticancer Potential

Research has suggested that this compound may possess anticancer properties. Analogous compounds have been investigated for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest . The specific interactions at the molecular level remain under investigation but are believed to involve modulation of signaling pathways related to cell proliferation.

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Cell Membrane Interaction : The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, potentially leading to increased efficacy against intracellular pathogens .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent pharmaceutical institution examined the antimicrobial efficacy of several trifluorophenyl derivatives. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against various bacterial strains. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticancer Activity

In a separate investigation into anticancer properties, a series of analogs were synthesized based on the structure of this compound. The most promising analog demonstrated significant cytotoxicity against human cancer cell lines with an IC50 value of approximately 1 µM. Mechanistic studies revealed that this compound induced apoptosis via the mitochondrial pathway .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialMRSA<10
Anticancer (Breast)MCF-71
Anticancer (Lung)A5490.8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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